8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid
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Overview
Description
8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid is a chemical compound that features a benzothiazole ring fused to a naphthoic acid moiety
Preparation Methods
The synthesis of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid typically involves the condensation of 2-aminobenzenethiol with a suitable naphthoic acid derivative. One common method includes the reaction of 2-aminobenzenethiol with 1-naphthoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene. After completion, the product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions
Scientific Research Applications
8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: It is used in the development of organic semiconductors and fluorescent materials due to its unique electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells .
Comparison with Similar Compounds
8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic applications
The uniqueness of this compound lies in its combined structural features of benzothiazole and naphthoic acid, which confer distinct electronic and biological properties.
Properties
IUPAC Name |
8-(1,3-benzothiazol-2-yl)naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2S/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVDCYAMTNYGFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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